An In-depth Technical Guide to the Structure and Application of Me-Tet-PEG9-NHS
An In-depth Technical Guide to the Structure and Application of Me-Tet-PEG9-NHS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Me-Tet-PEG9-NHS, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.
Core Structure and Properties
Me-Tet-PEG9-NHS, systematically named Methyl-tetrazine-PEG9-N-hydroxysuccinimidyl ester, is a molecule designed for the covalent attachment of a tetrazine moiety to biomolecules.[1] Its structure is characterized by three key functional components: a methyl-tetrazine ring, a nine-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.
The methyl-tetrazine group is a highly reactive dienophile that participates in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO).[2][3] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[3][4]
The NHS ester is an amine-reactive functional group that readily couples with primary amines (-NH2) on biomolecules, such as the side chains of lysine residues or the N-terminus of proteins, to form stable amide bonds. This reaction is most efficient in a pH range of 7-9.
The PEG9 spacer is a hydrophilic chain of nine ethylene glycol units. This spacer enhances the aqueous solubility of the molecule and the resulting conjugate, reduces aggregation, and can minimize steric hindrance between the conjugated biomolecule and the tetrazine moiety.
Chemical Structure of Me-Tet-PEG9-NHS
Caption: Chemical Structure of Me-Tet-PEG9-NHS.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C36H54N6O14 | |
| Molecular Weight | 794.86 g/mol | |
| Purity | >97% (HPLC-UV) | |
| PEG Units | 9 |
Experimental Protocols
The use of Me-Tet-PEG9-NHS involves a two-stage process: first, the conjugation of the linker to a primary amine-containing biomolecule via the NHS ester, and second, the bioorthogonal reaction of the introduced tetrazine with a TCO-modified molecule.
Protocol 1: Conjugation of Me-Tet-PEG9-NHS to a Protein
This protocol outlines the general steps for labeling a protein, such as an antibody, with Me-Tet-PEG9-NHS.
Materials:
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Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
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Me-Tet-PEG9-NHS
-
Anhydrous DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
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Desalting columns or dialysis equipment
Procedure:
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Protein Preparation: Ensure the protein solution is in an amine-free buffer at an optimal pH of 7.2-8.0. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be between 1-5 mg/mL.
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Reagent Preparation: Immediately before use, dissolve Me-Tet-PEG9-NHS in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
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Conjugation Reaction: Add a 5- to 20-fold molar excess of the Me-Tet-PEG9-NHS solution to the protein solution. The optimal molar ratio may need to be determined empirically. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
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Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 5 minutes.
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Purification: Remove excess, unreacted Me-Tet-PEG9-NHS and byproducts using a desalting column or dialysis.
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Storage: Store the tetrazine-modified protein under conditions optimal for the unmodified protein.
Protocol 2: Tetrazine-TCO Bioorthogonal Ligation
This protocol describes the reaction of the tetrazine-modified biomolecule with a TCO-containing molecule.
Materials:
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Tetrazine-modified biomolecule (from Protocol 1)
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TCO-modified molecule
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Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
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Reactant Preparation: Prepare solutions of the tetrazine-modified and TCO-modified molecules in a suitable reaction buffer.
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Ligation Reaction: Mix the two solutions. A slight molar excess (1.05-1.5 fold) of the tetrazine-containing molecule is often recommended.
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Incubation: The reaction is typically complete within 30-60 minutes at room temperature. The progress can be monitored by the disappearance of the tetrazine's characteristic color or by analyzing the reaction mixture using techniques like SDS-PAGE or mass spectrometry.
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Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using standard chromatography techniques such as size-exclusion chromatography.
Signaling Pathways and Experimental Workflows
The primary application of Me-Tet-PEG9-NHS is in the construction of ADCs. The general mechanism of action for an ADC involves its binding to a target antigen on a cancer cell, internalization, and subsequent release of a cytotoxic payload.
Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: Generalized ADC Mechanism of Action.
Experimental Workflow for ADC Construction and Evaluation
The development of an ADC using Me-Tet-PEG9-NHS follows a logical workflow from initial conjugation to functional testing.
Caption: ADC Development Workflow.
